N-(4-{[(2-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide N-(4-{[(2-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 923684-45-1
VCID: VC5170492
InChI: InChI=1S/C18H17N3O3S/c22-16(19-9-8-13-5-2-1-3-6-13)11-14-12-25-18(20-14)21-17(23)15-7-4-10-24-15/h1-7,10,12H,8-9,11H2,(H,19,22)(H,20,21,23)
SMILES: C1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3
Molecular Formula: C18H17N3O3S
Molecular Weight: 355.41

N-(4-{[(2-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide

CAS No.: 923684-45-1

Cat. No.: VC5170492

Molecular Formula: C18H17N3O3S

Molecular Weight: 355.41

* For research use only. Not for human or veterinary use.

N-(4-{[(2-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide - 923684-45-1

Specification

CAS No. 923684-45-1
Molecular Formula C18H17N3O3S
Molecular Weight 355.41
IUPAC Name N-[4-[2-oxo-2-(2-phenylethylamino)ethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Standard InChI InChI=1S/C18H17N3O3S/c22-16(19-9-8-13-5-2-1-3-6-13)11-14-12-25-18(20-14)21-17(23)15-7-4-10-24-15/h1-7,10,12H,8-9,11H2,(H,19,22)(H,20,21,23)
Standard InChI Key UTLNVVHKKDNOIW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3

Introduction

N-(4-{[(2-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that integrates a thiazole ring, a furan moiety, and a phenylethyl carbamoyl group. These structural features suggest potential biological activity, as thiazole and furan derivatives are often associated with antimicrobial, anticancer, or anti-inflammatory properties.

This compound's unique structure makes it a candidate for pharmacological studies and drug development, particularly in areas targeting microbial resistance, cancer therapy, or enzyme inhibition.

Structural Features

The molecular structure of N-(4-{[(2-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide includes:

  • Thiazole ring: Known for its bioactive properties in medicinal chemistry.

  • Furan ring: Contributes to electron delocalization and potential reactivity.

  • Phenylethyl carbamoyl group: Adds hydrophobicity and enhances interaction with biological targets.

These components collectively enhance the compound's potential for binding to enzymes or receptors, making it an interesting subject for molecular docking studies.

Synthesis Pathway

While specific synthetic routes for this exact compound are not detailed in the provided sources, similar thiazole derivatives are synthesized via:

  • Formation of the thiazole nucleus:

    • Reacting α-haloketones with thiourea or substituted amines under reflux conditions.

  • Attachment of the furan ring:

    • Coupling reactions involving carboxylic acid derivatives and furan moieties.

  • Introduction of the carbamoyl group:

    • Using carbamoyl chloride derivatives to add the phenylethyl group.

These steps typically involve mild reaction conditions to preserve the integrity of sensitive functional groups.

Antimicrobial Activity

Thiazole derivatives are well-documented for their ability to inhibit bacterial and fungal growth by targeting enzymes critical to microbial survival. The inclusion of a furan ring may further enhance antimicrobial efficacy through increased membrane permeability.

Anticancer Potential

Compounds containing thiazole and furan rings have demonstrated cytotoxicity against various cancer cell lines, often through mechanisms like DNA intercalation or enzyme inhibition. Molecular docking studies could reveal this compound's affinity for cancer-related targets such as kinases or transcription factors.

Analytical Characterization

To confirm the structure and purity of N-(4-{[(2-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide, standard analytical techniques would be employed:

TechniquePurposeExpected Results
NMR (1H & 13C)Determine chemical shifts and connectivityPeaks corresponding to aromatic protons (6–8 ppm), thiazole protons (~7 ppm), and carbamoyl hydrogens (~4 ppm).
IR SpectroscopyIdentify functional groupsPeaks for C=O (~1700 cm⁻¹), N-H (~3200 cm⁻¹), and C-S (~700 cm⁻¹).
Mass SpectrometryConfirm molecular weightMolecular ion peak corresponding to the calculated mass of the compound.

Potential Applications

  • Drug Development:

    • The compound's structure suggests potential as an antimicrobial or anticancer agent.

    • Further studies could explore its efficacy in vivo.

  • Enzyme Inhibition Studies:

    • The functional groups present make it suitable for testing against enzymes like kinases or COX.

  • Pharmacokinetics:

    • Its hydrophobicity may enhance bioavailability but could also require modifications to improve solubility.

Future Research Directions

To fully understand the potential of N-(4-{[(2-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide, future studies should focus on:

  • In Silico Analysis:

    • Molecular docking to predict binding affinity with biological targets.

  • In Vitro Testing:

    • Screening against bacterial strains, fungal species, and cancer cell lines.

  • Toxicological Studies:

    • Assessing cytotoxicity in non-cancerous cells to determine therapeutic index.

  • Structure Optimization:

    • Modifying functional groups to enhance activity or reduce side effects.

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